

Diethyl (2,6-dichlorobenzyl)phosphonate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl (2,6-dichlorobenzyl)phosphonate

Cat. No.: B1306200

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CAS Number: 63909-56-8

This technical guide provides an in-depth overview of **Diethyl (2,6-dichlorobenzyl)phosphonate**, catering to researchers, scientists, and professionals in the field of drug development. The document outlines the physicochemical properties, synthesis protocols, and potential biological relevance of this organophosphorus compound.

Compound Data

Quantitative data for **Diethyl (2,6-dichlorobenzyl)phosphonate** is summarized below. It is important to note that while some physical properties are available, detailed experimental spectral data for this specific compound is not widely published. For comparative purposes, data for the analogous compound, Diethyl benzylphosphonate, is also provided where available.

Table 1: Physicochemical Properties

Property	Diethyl (2,6-dichlorobenzyl)phosphonate	Diethyl benzylphosphonate (CAS: 1080-32-6)
CAS Number	63909-56-8[1][2]	1080-32-6
Molecular Formula	C ₁₁ H ₁₅ Cl ₂ O ₃ P[1][2]	C ₁₁ H ₁₇ O ₃ P
Molecular Weight	297.11 g/mol [1][2]	228.22 g/mol
Boiling Point	199 °C[3]	106-108 °C / 1 mmHg
Density	Data not available	1.095 g/mL at 25 °C
Refractive Index	Data not available	n ₂₀ /D 1.497

Table 2: Spectroscopic Data

Spectrum Type	Diethyl (2,6-dichlorobenzyl)phosphonate	Diethyl benzylphosphonate (Reference)
¹ H NMR	Data not publicly available.	(400 MHz, CDCl ₃) δ 7.29 (m, 5H), 4.00 (dq, 4H), 3.14 (d, J=22.0 Hz, 2H), 1.22 (t, 6H)[4]
¹³ C NMR	Data not publicly available.	(101 MHz, DMSO-d ₆) δ 132.3 (d, JC-P = 9.0 Hz), 129.7 (d, JC-P = 6.6 Hz), 128.2 (d, JC-P = 3.0 Hz), 126.4 (d, JC-P = 3.4 Hz), 61.3 (d, JC-P = 6.5 Hz), 32.3 (d, JC-P = 135.1 Hz), 16.1 (d, JC-P = 5.8 Hz)
³¹ P NMR	Data not publicly available.	(162 MHz, DMSO-d ₆) δ 26.5[5]

Experimental Protocols

The synthesis of **Diethyl (2,6-dichlorobenzyl)phosphonate** can be primarily achieved through two well-established methods in organophosphorus chemistry: the Michaelis-Arbuzov reaction

and a Palladium-catalyzed cross-coupling reaction.

Michaelis-Arbuzov Reaction

This classical method involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of **Diethyl (2,6-dichlorobenzyl)phosphonate**, this would involve the reaction of triethyl phosphite with 2,6-dichlorobenzyl bromide.

Protocol: (Adapted from a general procedure for benzylphosphonates[6])

- **Reaction Setup:** To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichlorobenzyl bromide (1 equivalent).
- **Reagent Addition:** Add an excess of triethyl phosphite (e.g., 10-15 equivalents). The large excess of triethyl phosphite also serves as the reaction solvent.
- **Reaction Conditions:** Heat the reaction mixture to reflux (typically 90-150 °C) under an inert atmosphere (e.g., nitrogen or argon).
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite by distillation under reduced pressure.
- **Purification:** The crude product can be purified by vacuum distillation or flash column chromatography on silica gel, typically using a solvent system such as hexane/ethyl acetate.

Palladium-Catalyzed Cross-Coupling Reaction

A more modern and often milder approach involves the palladium-catalyzed cross-coupling of a benzyl halide with a dialkyl phosphite.

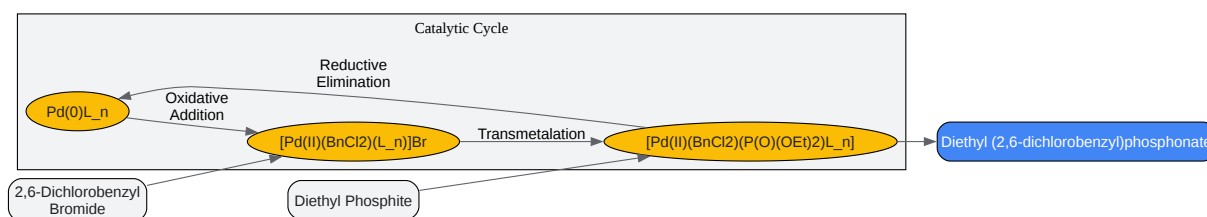
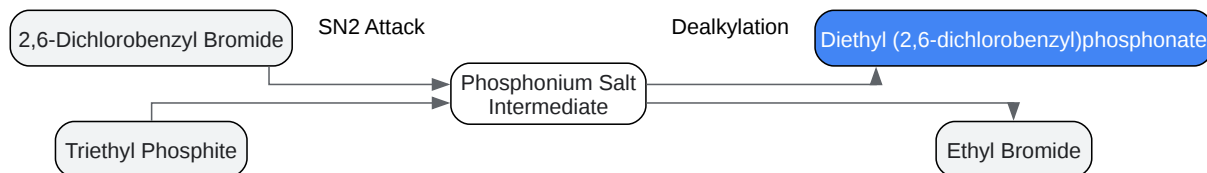
Protocol: (Based on a general method for benzylphosphonate synthesis[7][8])

- **Catalyst Preparation:** In a Schlenk flask under an inert atmosphere, dissolve Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, e.g., 2 mol%) and a suitable phosphine ligand such as Xantphos (e.g., 4 mol%) in an anhydrous solvent like dioxane or toluene.

- **Reagent Addition:** To this catalyst solution, add 2,6-dichlorobenzyl bromide (1 equivalent), diethyl phosphite (1.2 equivalents), and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2 equivalents).
- **Reaction Conditions:** Heat the reaction mixture to a temperature ranging from 80 to 110 °C.
- **Monitoring:** Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- **Work-up:** Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
- **Extraction:** Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Synthesis Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes to **Diethyl (2,6-dichlorobenzyl)phosphonate**.



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